Cycloheptyl isocyanide

Vue d'ensemble

Description

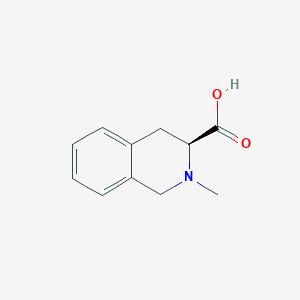

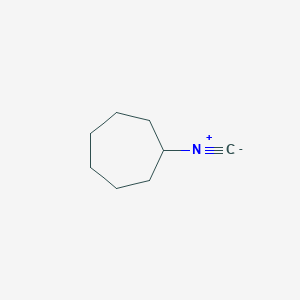

Cycloheptyl isocyanide is a type of isocyanide, a class of compounds known for their unique reactivity in organic chemistry . It exhibits a dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .

Molecular Structure Analysis

The molecular formula of cycloheptyl isocyanide is C7H11NO . It has a molecular weight of 125.16 . The structure of cycloheptyl isocyanide is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cycloheptyl isocyanide reacts with dimethyl acetylenedicarboxylate to give a mixture of cyclopenta [b]pyridine derivatives, azaspirononatriene derivative and the azabicyclononatriene . It also exhibits visible-light photocatalytic activity in the oxidative functionalization of C(sp3)−H Bonds .Physical And Chemical Properties Analysis

Cycloheptyl isocyanide is a liquid with a boiling point of 168°C . It reacts with water and has a relative density of 0.98 . The relative vapor density is 4.3 .Applications De Recherche Scientifique

1. Applications in Multi-Component Reactions (MCRs)

Cycloheptyl isocyanide has significant applications in the realm of multi-component reactions (MCRs). These reactions are pivotal in the synthesis of heterocycles, which are crucial in various fields such as material chemistry, catalysis, and drug discovery. Isocyanide-based [4+1] cycloaddition reactions, for instance, enable the creation of diverse heterocyclic scaffolds like pyrroles, imidazoles, and furans (Kaur, Wadhwa, Bagchi, & Sharma, 2016).

2. Role in Synthesis of Libraries

The concept of a 'universal isocyanide' demonstrates the utility of cycloheptyl isocyanide in the synthesis of libraries. Its use in Ugi reactions leads to the formation of products that can be converted into various other compounds, showcasing the versatility and potential of cycloheptyl isocyanide in synthetic chemistry (Keating & Armstrong, 1996).

3. Catalysis and Bonding Studies

Cycloheptyl isocyanide also plays a role in the study of catalysis and bonding in organometallic chemistry. For instance, its reactions with zirconium complexes have been investigated to understand the nature of metal-isocyanide interactions, which are significant in the field of organometallic chemistry (Tamm et al., 2005).

4. C-H Bond Functionalization

Isocyanides, including cycloheptyl isocyanide, have found applications in metal-catalyzed C-H bond functionalization. This is a significant process in organic chemistry, offering efficient and powerful tools for creating complicated reactions and constructing useful substances (Song & Xu, 2017).

5. Activation of Phosphates

Cyclohexyl isocyanide, a closely related compound, is used in novel phosphorylation procedures, such as activating phosphates to produce cyclic phosphates or phosphodiesters. This demonstrates its utility in the field of biochemistry and molecular biology (Mizung & Kobayashi, 1974).

6. Drug Discovery Applications

Isocyanide-based multicomponent reactions (IMCRs) are increasingly used in drug discovery. These reactions have been instrumental in developing agents against infectious diseases and targeting protein-protein interactions, enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).

7. Luminescence Properties in Complexes

Cycloheptyl isocyanide influences the luminescence properties of certain metal complexes. Its presence significantly impacts the emission properties of these complexes, which is crucial for applications in material science and photonics (Shahsavari et al., 2017).

Safety And Hazards

Cycloheptyl isocyanide is considered hazardous. It is a flammable liquid and vapor. It is fatal if inhaled and harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands and any exposed skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

The isocyanide functionality, including cycloheptyl isocyanide, due to its unique reactivity, has been enabling the development of well-defined and stimulating research areas . The synthesis of a broad range of isocyanides with multiple functional groups will enable easy access to uncharted isocyanide space and will result in many discoveries about the unusual reactivity of this functional group .

Propriétés

IUPAC Name |

isocyanocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPCFAVGGPXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374113 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptyl isocyanide | |

CAS RN |

134420-07-8 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide](/img/structure/B1620562.png)

![1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B1620566.png)

![2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B1620568.png)

![2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B1620570.png)

![6-Chloro-2-(6-chloro-3-oxobenzo[B]thien-2(3H)-ylidene)benzo[B]thiophene-3(2H)-one](/img/structure/B1620571.png)